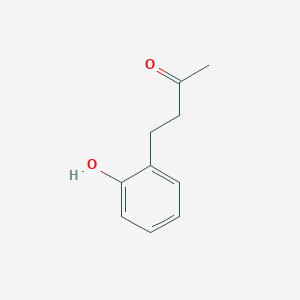
4-(2-Hydroxyphenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyphenyl)butan-2-one can be achieved through various methods. One common approach involves the condensation of phenol with 4-hydroxy-2-butanone under controlled conditions . This reaction typically requires the presence of a catalyst, such as a molecular sieve, and is carried out under nitrogen protection at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves biotechnological methods. For instance, Corynebacterium glutamicum can be engineered to produce this compound from supplemented p-coumaric acid . This microbial synthesis pathway utilizes enzymes such as curcumin/dihydrocurcumin reductase from Escherichia coli and 4-coumarate: CoA ligase from parsley .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyphenyl)butan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds .
Scientific Research Applications
4-(2-Hydroxyphenyl)butan-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyphenyl)butan-2-one involves the activation of peroxisome proliferator-activated receptor-α (PPAR-α), which plays a key role in lipid metabolism . This activation leads to increased lipolysis and fat oxidation, contributing to its anti-obesity effects . Additionally, it has been shown to interact with various molecular targets and pathways involved in hepatic, cardiac, and gastric protection .
Comparison with Similar Compounds
4-(2-Hydroxyphenyl)butan-2-one is often compared with other phenylbutanoids such as zingerone and benzylacetone . While all these compounds share a similar phenylbutanoid structure, this compound is unique due to its distinct raspberry-like aroma and its widespread use in the food and fragrance industries . Other similar compounds include:
Zingerone: Found in ginger, known for its spicy aroma.
Benzylacetone: Found in various plants, known for its sweet floral scent.
Properties
CAS No. |
61844-32-4 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-(2-hydroxyphenyl)butan-2-one |
InChI |
InChI=1S/C10H12O2/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5,12H,6-7H2,1H3 |
InChI Key |
YXXJNKRNPOLIKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















